molecular formula C9H13N3O2 B13066393 2-(3-amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetic acid

2-(3-amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetic acid

Cat. No.: B13066393
M. Wt: 195.22 g/mol
InChI Key: JETPJUDLNIDBDR-UHFFFAOYSA-N
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Description

2-(3-amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetic acid is a heterocyclic compound that belongs to the indazole family. Indazole derivatives are known for their wide range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antihypertensive properties

Chemical Reactions Analysis

Types of Reactions

2-(3-amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.

    Reduction: The compound can be reduced to form corresponding amines or hydrazines.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitro derivatives, amines, and various substituted indazole compounds, which can be further utilized in medicinal chemistry .

Scientific Research Applications

2-(3-amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetic acid is unique due to the presence of both amino and acetic acid functional groups, which enhance its solubility and reactivity. These features make it a versatile intermediate for the synthesis of various biologically active compounds .

Biological Activity

2-(3-amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetic acid, with the CAS number 1495589-00-8, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables and relevant research findings.

  • Molecular Formula : C9_9H13_{13}N3_3O2_2
  • Molecular Weight : 195.22 g/mol
  • CAS Number : 1495589-00-8

1. Cytotoxicity

Research indicates that compounds related to indazole structures can exhibit varying degrees of cytotoxicity against different cell lines. In studies focusing on similar indazole derivatives, no significant cytotoxic effects were observed at concentrations up to 100 µM in eukaryotic cell viability assays . The specific cytotoxicity profile of this compound remains to be fully elucidated.

2. Anti-Virulence Activity

Recent studies have highlighted the potential of indazole derivatives in anti-virulence applications. For instance, compounds with similar structures have shown promising results in inhibiting biofilm formation and virulence factor production in bacterial pathogens . Although specific data on this compound is limited, its structural characteristics suggest potential efficacy in these areas.

3. Dopamine Receptor Agonism

Indazole derivatives have been explored for their interactions with dopamine receptors. A related study identified potent agonist activity at the D3 dopamine receptor for similar compounds . The implications of this activity could extend to neurological applications and treatment strategies for disorders involving dopamine dysregulation.

Case Study 1: Anti-Virulence Evaluation

In a study evaluating the anti-biofilm properties of indazole derivatives, several compounds exhibited significant inhibition of biofilm formation at concentrations as low as 20 µM. The study emphasized the importance of structural modifications in enhancing anti-virulence activity . While direct studies on this compound are scarce, its structural analogs provide a basis for hypothesizing similar effects.

Case Study 2: Cytotoxicity Assessment

A comparative analysis of various indazole derivatives revealed that while some exhibited moderate cytotoxicity against cancer cell lines (IC50_{50} values ranging from 10 µM to over 100 µM), others showed no significant effects at comparable concentrations . This highlights the need for targeted studies on this compound to determine its specific cytotoxic profile.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
CytotoxicityNo significant cytotoxicity at ≤100 µM
Anti-VirulencePotential inhibition of biofilm formation
Dopamine Receptor AgonismPotent activity at D3 receptor

Properties

Molecular Formula

C9H13N3O2

Molecular Weight

195.22 g/mol

IUPAC Name

2-(3-amino-4,5,6,7-tetrahydroindazol-2-yl)acetic acid

InChI

InChI=1S/C9H13N3O2/c10-9-6-3-1-2-4-7(6)11-12(9)5-8(13)14/h1-5,10H2,(H,13,14)

InChI Key

JETPJUDLNIDBDR-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=NN(C(=C2C1)N)CC(=O)O

Origin of Product

United States

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